![molecular formula C18H16ClN5O2S B6441829 5-chloro-6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2549041-13-4](/img/structure/B6441829.png)

5-chloro-6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

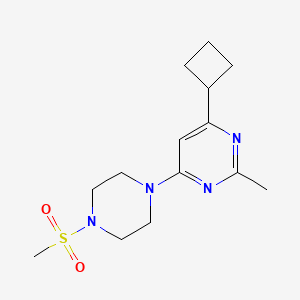

The compound appears to contain several structural features common to many biologically active molecules . It has a benzothiadiazine-1,1-dioxide ring, a diazepane ring, and a pyridine ring . Benzothiadiazine-1,1-dioxides have been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The benzothiadiazine-1,1-dioxide ring, in particular, can exist in various tautomeric forms .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzothiadiazine-1,1-dioxide ring can react with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiadiazine-1,1-dioxide and pyridine rings could potentially make the compound more lipophilic .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of the compound, has been reported to have antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The compound has a similar structure to 3-(1,1-dioxo-2H-1,2,4-benzothiadiazine-3-yl)-4-hydroxy-2(1H)-quinolinones, which have been screened as HCV polymerase inhibitors . This suggests that the compound could potentially have antiviral applications, particularly against HCV.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of hypertension.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.

Anticancer Activity

A series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated in vitro for their antiproliferative activity . This suggests that the compound could potentially have anticancer applications.

Antifungal Activity

Several derivatives of compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities . This suggests that the compound could potentially have antifungal applications.

Wirkmechanismus

Target of Action

The compound is a selective inhibitor of URAT1, a protein responsible for urate reabsorption in the kidneys . URAT1 plays a crucial role in maintaining the balance of uric acid in the body.

Mode of Action

The compound interacts with URAT1, inhibiting its function and thereby reducing the reabsorption of uric acid in the kidneys . This leads to an increase in the excretion of uric acid, which can help in conditions where uric acid levels are abnormally high.

Biochemical Pathways

The compound affects the urate transport pathway, specifically the reabsorption process in the proximal tubules of the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to increased uric acid excretion.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of URAT1, leading to decreased reabsorption of uric acid in the kidneys . This can result in a decrease in serum uric acid levels, which is beneficial in conditions such as gout or certain types of kidney stones.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2S/c19-15-10-13(11-20)12-21-18(15)24-7-3-6-23(8-9-24)17-14-4-1-2-5-16(14)27(25,26)22-17/h1-2,4-5,10,12H,3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEOBZOTNLUAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=C(C=N4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441750.png)

![4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441755.png)

![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441757.png)

![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)

![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)

![5-fluoro-6-methyl-2-[methyl({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B6441793.png)

![2-cyclopropyl-4-(difluoromethyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441808.png)

![2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441813.png)

![3-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441828.png)

![5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441835.png)

![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441842.png)

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441855.png)